1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol
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Overview
Description
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring substituted with a 2,2-dimethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with an appropriate ethan-1-ol derivative under specific conditions. One common method involves the use of a Grignard reagent, where the benzo[d][1,3]dioxole is reacted with a Grignard reagent derived from ethan-1-ol in the presence of a catalyst such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkyl halides, esters
Scientific Research Applications
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival . Additionally, its antimicrobial properties may result from its interaction with bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde
- 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine
- (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en
Uniqueness
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol is unique due to its specific structural features, including the presence of both a benzo[d][1,3]dioxole ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-7(12)8-4-5-9-10(6-8)14-11(2,3)13-9/h4-7,12H,1-3H3 |
InChI Key |
LEGUSRCAMRZBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(C)C)O |
Origin of Product |
United States |
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